2-(4-formylphenoxy)-N-[3-(N-methylanilino)propyl]acetamide
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Overview
Description
2-(4-formylphenoxy)-N-[3-(N-methylanilino)propyl]acetamide is an organic compound that features a formyl group attached to a phenoxy moiety, which is further linked to an acetamide structure through a propyl chain bearing a methylanilino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-formylphenoxy)-N-[3-(N-methylanilino)propyl]acetamide typically involves multiple steps:
Formation of 4-formylphenol: This can be achieved by the formylation of phenol using a Vilsmeier-Haack reaction, where phenol reacts with a mixture of phosphorus oxychloride and dimethylformamide.
Etherification: The 4-formylphenol is then reacted with 2-bromoacetamide in the presence of a base such as potassium carbonate to form 2-(4-formylphenoxy)acetamide.
N-Alkylation: The final step involves the reaction of 2-(4-formylphenoxy)acetamide with 3-(N-methylanilino)propyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic aromatic substitution reactions, particularly if there are electron-withdrawing groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(4-carboxyphenoxy)-N-[3-(N-methylanilino)propyl]acetamide.
Reduction: 2-(4-hydroxyphenoxy)-N-[3-(N-methylanilino)propyl]acetamide.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific properties.
Biological Studies: It can be used in the study of biochemical pathways and interactions due to its ability to form covalent bonds with biomolecules.
Mechanism of Action
The mechanism of action of 2-(4-formylphenoxy)-N-[3-(N-methylanilino)propyl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of the target protein.
Comparison with Similar Compounds
Similar Compounds
2-(4-formylphenoxy)-N-[3-(N-ethylanilino)propyl]acetamide: Similar structure but with an ethyl group instead of a methyl group on the aniline moiety.
2-(4-formylphenoxy)-N-[3-(N-methylanilino)butyl]acetamide: Similar structure but with a butyl chain instead of a propyl chain.
Uniqueness
2-(4-formylphenoxy)-N-[3-(N-methylanilino)propyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a formyl group and a methylanilino moiety allows for diverse chemical modifications and interactions.
Properties
IUPAC Name |
2-(4-formylphenoxy)-N-[3-(N-methylanilino)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-21(17-6-3-2-4-7-17)13-5-12-20-19(23)15-24-18-10-8-16(14-22)9-11-18/h2-4,6-11,14H,5,12-13,15H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUSKYCACPYRFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)COC1=CC=C(C=C1)C=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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